1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine
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Overview
Description
1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is a complex heterocyclic compound. It features a pyrazolo-pyrrolo-diazepine core structure, which is known for its potential biological activities. The presence of a chlorophenyl group and a methyl group adds to its chemical diversity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity levels suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
Scientific Research Applications
1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyridazinone Derivatives: Known for their pharmacological properties, these compounds are used in various therapeutic applications.
Uniqueness
1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is unique due to its specific structural features, such as the combination of a pyrazolo-pyrrolo-diazepine core with a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
156032-61-0 |
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Molecular Formula |
C16H15ClN4 |
Molecular Weight |
298.77 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-3-methyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C16H15ClN4/c1-20-16-12(10-19-20)9-18-15(14-3-2-8-21(14)16)11-4-6-13(17)7-5-11/h2-8,10,15,18H,9H2,1H3 |
InChI Key |
ZVGYHQIYCZETEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNC(C3=CC=CN32)C4=CC=C(C=C4)Cl)C=N1 |
Origin of Product |
United States |
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